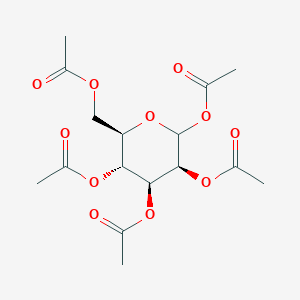

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-WHWZVRATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473323 | |

| Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25941-03-1 | |

| Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose for Researchers and Drug Development Professionals

An Introduction to a Versatile Glycochemical Intermediate

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is a fully acetylated derivative of D-mannose, a C-2 epimer of glucose. This peracetylated form of mannose serves as a crucial intermediate in carbohydrate chemistry and glycobiology, finding extensive applications in the synthesis of complex glycans, glycoconjugates, and various biologically active molecules. Its enhanced solubility in organic solvents compared to free mannose, and the utility of the acetyl groups as protecting groups, make it a valuable building block in multi-step synthetic routes. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Synonyms | D-Mannose pentaacetate, α-D-Mannose pentaacetate | [1][2] |

| CAS Number | 25941-03-1, 4163-65-9 (α-anomer) | [1] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1] |

| Molecular Weight | 390.34 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 60-62 °C | [1] |

| Optical Rotation | [α]²⁰/D = +36 ± 1° (c=2 in Acetone) | [1] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol, and chloroform. | [3] |

Synthesis of this compound

The most common method for the synthesis of this compound is the per-O-acetylation of D-mannose. This reaction involves the treatment of D-mannose with an acetylating agent, typically acetic anhydride, in the presence of a catalyst.

Experimental Protocol: Per-O-acetylation of D-mannose

This protocol is adapted from a general procedure for the acetylation of monosaccharides.[4]

Materials:

-

D-mannose

-

Acetic anhydride

-

Perchloric acid (70%)

-

Ice water

-

Ethanol

Procedure:

-

In a conical flask, suspend 3.0 g of D-mannose in 10 mL of acetic anhydride.

-

While constantly swirling the flask, slowly add 0.7 mL of 70% perchloric acid dropwise. Maintain the temperature of the reaction mixture below 35 °C. Continue swirling until the D-mannose is completely dissolved.

-

Allow the reaction mixture to stand at room temperature for 30 minutes.

-

Pour the reaction mixture into a beaker containing ice water.

-

Stir the mixture vigorously to precipitate the product.

-

Filter the solid product and wash it thoroughly with cold water.

-

Dry the obtained solid.

-

Recrystallize the crude product from hot ethanol to yield pure this compound.

Applications in Research and Drug Development

This compound is a versatile precursor for the synthesis of a wide range of biologically important molecules. Its primary utility lies in its role as a glycosyl donor or an intermediate in the synthesis of more complex glycosyl donors.

Glycosylation Reactions

As a key intermediate, this compound is used in glycosylation reactions to introduce mannose residues into various molecules, including the synthesis of glycoproteins and glycolipids.[5] It can be converted into other glycosyl donors, such as glycosyl halides or thioglycosides, for use in specific glycosylation strategies.

Synthesis of Glycopyranoside Phosphates and T-Lymphocyte Modulation

A significant application of this compound is in the preparation of glycopyranoside phosphates. These compounds are utilized in studies of T-lymphocyte mediated inflammatory diseases.[3] While the direct signaling pathway of the penta-acetylated mannose is not extensively described, its conversion to mannose-based structures that can influence T-cell activity is of considerable interest. D-mannose itself has been shown to induce the generation of regulatory T cells (Treg cells) by promoting the activation of latent TGF-β.[6] This suggests that mannose-containing molecules derived from this compound could have immunomodulatory effects.

The following diagram illustrates a logical workflow from this compound to the potential modulation of T-cell responses, based on its use as a precursor for immunologically active molecules.

Caption: A logical workflow from the precursor to its potential biological application.

Experimental Workflow: Synthesis of a Glycosyl Donor from this compound

The following diagram outlines a typical experimental workflow for the conversion of this compound into a more reactive glycosyl donor for use in glycosylation reactions.

Caption: A typical workflow for generating a glycosyl donor and its use.

Conclusion

This compound is a cornerstone of synthetic carbohydrate chemistry. Its utility as a protected form of D-mannose and as a precursor to various glycosyl donors makes it an indispensable tool for researchers in glycobiology, medicinal chemistry, and drug development. The ability to chemically synthesize complex mannose-containing structures from this versatile starting material opens avenues for the development of novel therapeutics, including vaccines and immunomodulatory agents. A thorough understanding of its properties and reactivity is essential for its effective application in the laboratory.

References

- 1. Phosphorylation-Dependent Regulation of T-Cell Activation by PAG/Cbp, a Lipid Raft-Associated Transmembrane Adaptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glycodepot.com [glycodepot.com]

- 3. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Masstech Portal [masstechportal.org]

- 5. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]

- 6. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4,6-penta-O-acetyl-D-mannopyranose, a fully protected derivative of the C-2 epimer of glucose, D-mannose. This document details its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and characterization. Furthermore, it explores the biological significance of this compound, particularly its role as a synthetic intermediate in glycobiology and drug discovery, and delves into the known metabolic pathways of its parent monosaccharide, D-mannose, to infer its potential cellular interactions.

Introduction

This compound is a synthetic carbohydrate derivative in which all hydroxyl groups of D-mannopyranose are acetylated. This peracetylation renders the molecule more lipophilic, enhancing its solubility in organic solvents and its ability to permeate cell membranes. These characteristics make it a valuable building block in the synthesis of complex carbohydrates, glycolipids, and glycoproteins.[1] Its applications span various fields, including glycobiology, drug development for the formulation of delivery systems, and even the food industry as a flavor enhancer.[1] Understanding the structure and properties of this compound is crucial for its effective utilization in research and development.

Structure and Chemical Properties

The chemical structure of this compound consists of a pyranose ring with five acetyl groups attached to the carbon atoms C-1, C-2, C-3, C-4, and C-6. The presence of these acetyl groups significantly influences its chemical reactivity and physical properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₁₁ | [2] |

| Molecular Weight | 390.34 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 60-62 °C | [1] |

| Optical Rotation | [α]²⁰/D = +36 ± 1° (c=2 in Acetone) | [1] |

| CAS Number | 25941-03-1, 4163-65-9 | [1] |

Experimental Protocols

Synthesis of this compound

The peracetylation of D-mannose is a common method for the synthesis of this compound. A general experimental protocol is outlined below.

Materials:

-

D-mannose

-

Acetic anhydride

-

Pyridine (or another suitable catalyst such as perchloric acid)

-

Ethyl acetate

-

Hydrochloric acid (HCl), 3.6% solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve D-mannose in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with a 3.6% HCl solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Caption: General workflow for the synthesis of the target compound.

Characterization Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the acetyl protons (around 2.0-2.2 ppm) and the pyranose ring protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl groups (around 170 ppm) and the carbons of the mannopyranose ring. |

| FTIR | Characteristic strong absorption bands for the C=O stretching of the ester groups (around 1740-1750 cm⁻¹) and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (390.34 g/mol ), often observed as an adduct with sodium or potassium. |

Biological Relevance and Potential Signaling Pathways

While this compound is primarily used as a synthetic intermediate, its increased lipophilicity allows it to cross cell membranes more readily than free mannose. Inside the cell, it is presumed that cellular esterases can hydrolyze the acetyl groups, releasing D-mannose. Therefore, the biological effects of the peracetylated form are likely mediated by the intracellular release of D-mannose.

Metabolic Fate of Intracellular D-Mannose

Once inside the cell, D-mannose can enter several metabolic pathways. It can be phosphorylated to mannose-6-phosphate, which can then be isomerized to fructose-6-phosphate and enter glycolysis. Alternatively, mannose-6-phosphate can be converted to mannose-1-phosphate, a precursor for the synthesis of GDP-mannose, which is a key donor for glycosylation reactions.

Interaction with the Mannose Receptor and Immune Modulation

D-mannose and mannosylated structures are recognized by the mannose receptor (MR), a C-type lectin receptor expressed on the surface of various immune cells, including macrophages and dendritic cells.[3] The binding of mannosylated ligands to the MR can trigger endocytosis and phagocytosis, and modulate inflammatory responses.[4] For instance, the mannose receptor can interact with other signaling molecules like CD45 on T cells, influencing T cell activation.[3] While direct signaling by this compound has not been elucidated, it is plausible that its intracellular conversion to mannose could influence these pathways. Recent studies have also shown that D-mannose can ameliorate age-associated cellular senescence and inflammation in the bladder urothelium by rescuing autophagy flux and mitigating NLRP3 inflammasome-driven pyroptosis.[5][6][7]

Caption: Proposed intracellular fate of the title compound.

Conclusion

This compound is a chemically versatile and biologically relevant molecule. Its well-defined structure and properties make it an indispensable tool for the synthesis of complex carbohydrates and glycoconjugates. While its direct biological activities are not extensively studied, its role as a cell-permeable precursor for D-mannose suggests its potential to influence cellular processes such as metabolism and immune signaling. Further research into the specific interactions of this peracetylated sugar with cellular components will undoubtedly unveil new applications in drug development and biomedical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C16H22O11 | CID 11811209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of functional mannose receptor in a continuous hybridoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-mannose reduces cellular senescence and NLRP3/GasderminD/IL-1β-driven pyroptotic uroepithelial cell shedding in the murine bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-Mannose reduces cellular senescence and NLRP3/GasderminD/IL-1β-driven pyroptotic uroepithelial cell shedding in the murine bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Chemical and Physical Properties of D-Mannose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannose pentaacetate is a fully acetylated derivative of D-mannose, a naturally occurring monosaccharide. The acetylation of the hydroxyl groups enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis and carbohydrate chemistry.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of D-mannose pentaacetate, detailed experimental protocols for its synthesis and analysis, and a summary of its applications in research and drug development.

Chemical and Physical Properties

D-mannose pentaacetate is typically a white to off-white crystalline solid.[1][2] The addition of five acetyl groups to the D-mannose core significantly alters its physical and chemical characteristics compared to the parent sugar.

Table 1: Chemical Identifiers and Synonyms for D-Mannose Pentaacetate

| Identifier | Value |

| IUPAC Name | [(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |

| Molecular Formula | C₁₆H₂₂O₁₁ |

| Molecular Weight | 390.34 g/mol |

| CAS Number | 4163-65-9 (α-anomer) |

| Synonyms | 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose, α-D-Mannopyranose pentaacetate, Penta-O-acetyl-alpha-D-mannopyranose |

Table 2: Physical and Chemical Properties of α-D-Mannose Pentaacetate

| Property | Value |

| Appearance | White to off-white crystalline powder[1][2] |

| Melting Point | 64.0 - 75.0 °C[2] |

| Boiling Point | 135 °C at 0.0001 Torr |

| Optical Rotation [α] | +51.0 to +57.0° (c=1, CHCl₃)[2] |

| Solubility | Readily soluble in chloroform[1][2]. Insoluble in water[2]. |

| Storage Temperature | -20°C |

Experimental Protocols

Synthesis of α-D-Mannose Pentaacetate

A common method for the synthesis of α-D-mannose pentaacetate involves the acetylation of D-mannose using acetic anhydride. A patented method highlights the use of a catalyst to improve the purity and yield of the α-anomer.[3][4]

Materials:

-

D-mannose

-

Acetic anhydride

-

Appropriate solvent (e.g., pyridine - though the patented method aims to simplify the process)

-

Reaction vessel

-

Stirring apparatus

-

Temperature control system

Procedure:

-

The synthesis is based on the traditional acetic anhydride acetylation process.[3][4]

-

A catalytic amount of cesium fluoride is added to the reaction mixture.[3][4] The catalyst acts to inhibit the formation of the β-penta-O-acetyl mannose anomer.[3][4]

-

The reaction is allowed to proceed under controlled temperature and stirring.

-

The high-purity solid α-penta-O-acetyl mannose is then obtained through direct crystallization and separation.[3][4]

This method is described as being simple, low-cost, and suitable for large-scale production.[3][4]

Purification

Purification of the product is crucial to remove any unreacted starting materials, by-products, and the undesired β-anomer.

Crystallization: As mentioned in the synthesis protocol, direct crystallization from the reaction mixture can yield a high-purity product.[3][4] The choice of solvent for recrystallization is critical and would typically involve dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, followed by cooling to induce crystallization.

Chromatography: For very high purity, column chromatography using silica gel is a standard technique for the purification of carbohydrate derivatives. The choice of eluent would be determined by preliminary analysis using thin-layer chromatography (TLC).

Analytical Characterization

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and to assess the purity of the final product.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of ethyl acetate and hexane is a common choice for acetylated sugars. The exact ratio would be optimized to achieve good separation.

-

Visualization: The spots can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate stain) followed by heating.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity.

-

Column: A reversed-phase column (e.g., C18) is often used.[5]

-

Mobile Phase: A gradient of acetonitrile in water is a typical mobile phase.[5]

-

Detection: UV detection can be employed, especially if the molecule has been derivatized with a UV-active group.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of D-mannose pentaacetate.

-

Sample Preparation: The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

-

¹H NMR: The spectrum will show characteristic signals for the anomeric proton and the protons of the acetyl groups. For the α-anomer of mannose pentaacetate, the anomeric proton (H-1) signal is expected to be a doublet around 5.83 ppm.[5] The acetyl methyl protons will appear as singlets in the region of 2.0-2.2 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the acetyl groups (around 170 ppm) and the carbons of the mannose ring.

Applications in Drug Development and Research

D-mannose pentaacetate serves as a key intermediate in the synthesis of various biologically active molecules and tools for biomedical research.

-

Glycosylation Donor: It is used in glycosylation reactions to introduce mannose moieties into other molecules. This is crucial for the synthesis of complex carbohydrates and glycoconjugates.[6]

-

Synthesis of Drug Conjugates: It can be used to synthesize mannose-conjugated drugs. The mannose moiety can act as a targeting ligand for specific receptors on cells, such as mannose receptors on macrophages and dendritic cells, thereby enhancing the drug's efficacy and reducing side effects. Examples include mannose-conjugated platinum complexes with cytotoxicity to cancer cell lines.[1]

-

Development of Imaging Agents: D-mannose pentaacetate is a precursor for creating mannose-bearing photoluminescent functionalized silicon nanocrystals for cancer cell imaging.[1]

-

Precursor for Other Synthetic Intermediates: It is used to synthesize other important intermediates like thioglycosides and bromo-tetra-O-acetyl mannopyranose, which are versatile building blocks in carbohydrate chemistry.[1]

Visualizations

Experimental Workflow

Caption: Synthesis and analysis workflow for D-mannose pentaacetate.

Potential Signaling Pathway Involvement

While D-mannose pentaacetate itself is primarily a synthetic intermediate, its precursor, D-mannose, has been shown to influence cellular signaling pathways. The PI3K/Akt/mTOR pathway is one such pathway involved in regulating lipid metabolism, which can be modulated by D-mannose.[7] As a protected form of mannose that can potentially be deacetylated intracellularly, the effects of D-mannose pentaacetate on such pathways are of interest to researchers.

Caption: D-mannose modulation of the PI3K/Akt/mTOR signaling pathway.

References

- 1. deyerchem.com [deyerchem.com]

- 2. rsc.org [rsc.org]

- 3. Preparation method for alpha-penta-o-acetyl mannose (2019) | Li Wenju [scispace.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. rsc.org [rsc.org]

- 6. α-D-Mannose pentaacetate 4163-65-9 [sigmaaldrich.cn]

- 7. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Synthesis, Properties, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, a versatile acetylated sugar derivative crucial in glycobiology and pharmaceutical research. This document details its chemical identifiers, physicochemical properties, a comprehensive synthesis protocol, and its application in targeted drug delivery and immune modulation, including a key signaling pathway.

Chemical Identification and Properties

This compound exists as different anomers, each with a specific CAS number. The D-form is a general descriptor, while the alpha (α) and beta (β) anomers represent specific stereoisomers at the anomeric carbon.

Table 1: Chemical Identifiers for this compound Anomers

| Anomer | CAS Number |

| α-D-anomer | 4163-65-9[1] |

| β-D-anomer | 4026-35-1[2] |

| D-form (anomer unspecified) | 25941-03-1[3][4] |

The physicochemical properties of these compounds are critical for their application in organic synthesis and biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₂O₁₁ | [2][3][4] |

| Molecular Weight | 390.34 g/mol | [2][3][4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 60 - 62 °C (D-form) | [4] |

| Optical Rotation [α]²⁰/D | +36 ± 1° (c=2 in Acetone) (D-form) | [4] |

| Purity | 97% to >99% (GC/HPLC) | [5] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol, and chloroform. | [6] |

| Storage Conditions | 2-8 °C, sealed in a dry environment. |

Experimental Protocols

Synthesis of this compound

This protocol details the per-O-acetylation of D-mannose using acetic anhydride and pyridine.

Materials:

-

D-mannose

-

Pyridine (anhydrous)

-

Acetic anhydride

-

Ethyl acetate

-

3.6% Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve D-mannose (5.0 g, 27.8 mmol) in anhydrous pyridine (40 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (26 mL, 275 mmol) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Dilute the reaction mixture with ethyl acetate (30 mL).

-

Transfer the diluted solution to a separatory funnel and extract with 3.6% HCl (5 x 10 mL).

-

Wash the organic layer with brine (2 x 15 mL).

-

Collect the organic phase and dry it over anhydrous MgSO₄.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product.

Macrophage Activation and NF-κB Translocation Assay

This protocol describes the stimulation of macrophages with a mannosylated compound and the subsequent analysis of NF-κB activation, a key event in the inflammatory response. This can be adapted for compounds synthesized using this compound as a precursor.

Materials:

-

RAW 264.7 macrophage cell line (or other suitable macrophage line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics

-

Mannosylated compound (e.g., mannosylated nanoparticles)

-

Lipopolysaccharide (LPS) as a positive control

-

Phosphate Buffered Saline (PBS)

-

Paraformaldehyde (4%)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator. Seed the cells in 24-well plates containing sterile glass coverslips and allow them to adhere overnight.

-

Macrophage Stimulation:

-

Prepare a stock solution of the mannosylated compound in a suitable solvent (e.g., DMSO or sterile PBS).

-

Dilute the compound to the desired final concentration in pre-warmed cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the mannosylated compound or LPS (positive control). Include a vehicle control.

-

Incubate the cells for a specified time (e.g., 30-60 minutes) to allow for receptor binding and signaling activation.

-

-

Immunofluorescence Staining:

-

After incubation, wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain (DAPI or Hoechst).

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the NF-κB (fluorescent secondary antibody) and nuclear (DAPI/Hoechst) channels.

-

Analyze the images to quantify the nuclear translocation of NF-κB. An increase in the fluorescence intensity of the NF-κB signal within the nucleus indicates activation.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway in Macrophages

This compound serves as a precursor for mannosylated molecules that can be used in drug delivery systems to target macrophages. These mannosylated entities can engage with mannose receptors on the macrophage surface, leading to the activation of downstream signaling pathways. One such critical pathway involves the Toll-like receptor 4 (TLR4), leading to an inflammatory response.

Caption: TLR4-MyD88-NF-κB signaling pathway activated by mannosylated compounds.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of research and development:

-

Glycobiology: It is a key intermediate for the synthesis of complex oligosaccharides and glycoconjugates, which are essential for studying cell-cell recognition, host-pathogen interactions, and various other biological processes.[3][4]

-

Drug Delivery: As a precursor to mannosylated molecules, it is used to create targeted drug delivery systems.[4] Macrophages and certain cancer cells overexpress mannose receptors, making them ideal targets for therapies that utilize mannose-functionalized carriers to enhance drug uptake and efficacy while minimizing off-target effects.

-

Vaccine Development: The mannosylation of antigens can improve their uptake by antigen-presenting cells, such as macrophages and dendritic cells, leading to a more robust immune response. This makes mannose derivatives important in the design of modern vaccines.[4]

-

Therapeutics: It is used in the preparation of glycopyranoside phosphates for the study and potential treatment of T-lymphocyte mediated inflammatory diseases.[6]

References

- 1. 1,2,3,4,6-PENTA-O-ACETYL-ALPHA-D-MANNOPYRANOSE | 4163-65-9 [chemicalbook.com]

- 2. 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose | C16H22O11 | CID 12236021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C16H22O11 | CID 11811209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 25941-03-1 [chemicalbook.com]

A Technical Guide to 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose: Properties, Synthesis, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, a key acetylated sugar derivative. It covers the compound's nomenclature, physicochemical properties, detailed experimental protocols for its synthesis, and its applications as a versatile intermediate in carbohydrate chemistry and drug development.

Nomenclature and Structure

This compound is a fully protected derivative of D-mannose. The name "this compound" is widely used and accepted in chemical literature.[1] The International Union of Pure and Applied Chemistry (IUPAC) provides a more systematic name based on its structure: [(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate .[2] The compound exists as a mixture of anomers (α and β) unless a specific stereoisomer is synthesized and isolated.

Common synonyms for this compound include D-Mannose pentaacetate and D-Mannopyranose pentaacetate.[1][2][3]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][3] |

| Molecular Weight | 390.34 g/mol | [2][3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 60 - 62 °C | [3] |

| Optical Rotation | [α]²⁰/D = +36 ± 1° (c=2 in acetone) | [3] |

| Purity | 97% - 100% | [3][4] |

| CAS Number | 25941-03-1 (for anomer mixture) | [1][2][3] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol, chloroform | [5] |

| Storage Conditions | Sealed in dry, 2-8°C or ≤ -10°C | [3] |

Experimental Protocols

This compound is a fundamental building block in glycochemistry. It is typically synthesized by the acetylation of D-mannose and is subsequently used as a glycosyl donor for the synthesis of more complex carbohydrates and glycoconjugates.[3][6][7]

This protocol is adapted from general methods for the per-acetylation of monosaccharides.[8]

Materials:

-

D-mannose

-

Acetic anhydride

-

Perchloric acid (70%)

-

Ice water

-

Ethanol

Procedure:

-

In a conical flask, suspend D-mannose in acetic anhydride (approx. 5-6 molar equivalents).

-

While swirling the flask and maintaining the temperature below 35°C (using an ice bath if necessary), add 70% perchloric acid dropwise as a catalyst.

-

Continue swirling the mixture until all the D-mannose has dissolved and the reaction is complete.

-

Slowly pour the reaction mixture into a beaker containing vigorously stirred ice water.

-

The product will precipitate as a solid. Continue stirring until the excess acetic anhydride is hydrolyzed.

-

Filter the solid product using a Buchner funnel and wash thoroughly with cold water.

-

Dry the crude product.

-

Recrystallize the dried solid from hot ethanol to yield pure this compound.

Penta-O-acetyl-D-mannopyranose serves as an intermediate for creating glycosidic bonds. For instance, it is used in the synthesis of 1-(4-nitrophenyl) 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside.[9]

Materials:

-

1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose

-

4-nitrophenol

-

Zinc chloride (ZnCl₂) as a Lewis acid catalyst

Procedure:

-

Combine 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose and 4-nitrophenol in a reaction vessel.

-

Add a catalytic amount of anhydrous zinc chloride.

-

Heat the mixture under vacuum (fusion reaction) according to established literature methods.

-

The reaction involves the substitution of the anomeric acetyl group with the 4-nitrophenol, forming the desired glycoside.

-

Upon completion, the reaction mixture is cooled and purified using column chromatography to isolate the final product.

Core Applications in Research and Development

This compound is a versatile intermediate with broad applications in several scientific fields:

-

Glycobiology and Carbohydrate Chemistry: It acts as a crucial building block for the synthesis of complex oligosaccharides, glycoproteins, and glycolipids.[3]

-

Drug Development: The compound is used to synthesize glycosides and carbohydrate-based therapeutics.[3] It is also employed in preparing glycopyranoside phosphates for the study of inflammatory diseases mediated by T-lymphocytes.[5][10]

-

Biotechnology: It is utilized in the production of oligosaccharides and glycoproteins, which are essential for applications such as vaccine development.[3]

Workflow and Pathway Visualizations

The following diagrams illustrate the key experimental workflows involving this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Role as a glycosyl donor in the synthesis of complex carbohydrates.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C16H22O11 | CID 11811209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. This compound | 25941-03-1 [chemicalbook.com]

- 6. This compound, 97% | Glyko [glyko.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. thepharmstudent.com [thepharmstudent.com]

- 9. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, 98% 100 g | Request for Quote [thermofisher.com]

An In-depth Technical Guide on the Molecular Weight of Penta-O-acetyl-D-mannopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of penta-O-acetyl-D-mannopyranose, a key intermediate in carbohydrate chemistry and drug development. This document details its physicochemical properties, experimental protocols for molecular weight determination, and relevant biological signaling pathways.

Physicochemical Data Summary

Penta-O-acetyl-D-mannopyranose is a synthetic derivative of D-mannose. The acetylation of the hydroxyl groups enhances its solubility in organic solvents, making it a versatile building block in organic synthesis. Its key quantitative data are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][3][4][5] |

| Molecular Weight | 390.34 g/mol | [1][2][3][4][5][6][7] |

| Monoisotopic Mass | 390.11621151 Da | [5][6] |

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The accurate determination of the molecular weight of penta-O-acetyl-D-mannopyranose is crucial for its identification and quality control. Mass spectrometry (MS) is the definitive method for this purpose.[6][7][8] The following is a generalized protocol for the analysis of small molecules like acetylated sugars.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.[5]

-

Dissolution: Dissolve a small amount (typically less than 1 mg) of penta-O-acetyl-D-mannopyranose in a volatile organic solvent compatible with the chosen ionization method. Suitable solvents include methanol, acetonitrile, or a mixture thereof. The solvent must be of high purity (LC-MS grade) to avoid interference.

-

Concentration: The optimal concentration will depend on the sensitivity of the mass spectrometer, but a starting concentration in the range of 1-10 µg/mL is common.

-

Matrix (for MALDI): If using Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample must be co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate.

Mass Spectrometry Analysis

Either Electrospray Ionization (ESI) or MALDI are suitable soft ionization techniques for analyzing carbohydrates and their derivatives.[9]

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, is recommended for accurate mass measurement.[10]

-

Ionization Mode:

-

ESI: The dissolved sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. For penta-O-acetyl-D-mannopyranose (MW = 390.34), one would expect to observe ions at approximately m/z 391.12 (for [C₁₆H₂₂O₁₁ + H]⁺) and/or 413.10 (for [C₁₆H₂₂O₁₁ + Na]⁺).

-

MALDI: The sample-matrix mixture on the target plate is irradiated with a laser, causing desorption and ionization. MALDI also typically forms singly charged ions.

-

-

Mass Analysis: The mass analyzer separates the generated ions based on their mass-to-charge ratio (m/z). The instrument should be calibrated to ensure high mass accuracy, typically within 5 parts per million (ppm).[10]

Data Analysis

-

Spectrum Interpretation: The resulting mass spectrum will show peaks corresponding to the different ions generated. The most abundant peak related to the analyte should be identified.

-

Molecular Weight Confirmation: The experimentally determined m/z value is used to confirm the molecular formula. High-resolution mass spectrometry allows for the calculation of the elemental composition from the accurate mass, providing a high degree of confidence in the compound's identity.

Visualization of Relevant Signaling Pathway

While penta-O-acetyl-D-mannopyranose is primarily a synthetic intermediate, its core structure, mannose, is recognized by specific receptors on immune cells, such as the Mannose Receptor (CD206).[3][4][11] This receptor can play a role in pathogen recognition and modulating immune responses. The following diagram illustrates a generalized signaling pathway that can be initiated upon ligand binding to the Mannose Receptor, often in conjunction with other receptors like Toll-like Receptors (TLRs).

Caption: Generalized Mannose Receptor-mediated inflammatory signaling pathway.

The following diagram illustrates the general workflow for determining the molecular weight of a small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Experimental workflow for molecular weight determination by LC-MS.

References

- 1. tecan.com [tecan.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannose receptor - Wikipedia [en.wikipedia.org]

- 5. biocompare.com [biocompare.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Analysis of Carbohydrates by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of acetylated mannoses.

An In-depth Technical Guide to the Discovery and History of Acetylated Mannoses

Introduction

Mannose, a C-2 epimer of glucose, is a fundamental monosaccharide integral to various biological processes, most notably the glycosylation of proteins. While the roles of mannose in glycoproteins and host-pathogen interactions have been studied for decades, the specific contributions and applications of its acetylated derivatives represent a significant field of research. Acetylation, the addition of an acetyl functional group, modifies the chemical properties of mannose, influencing its metabolic fate, biological activity, and utility as a research tool. This guide provides a comprehensive overview of the discovery, history, and key experimental foundations of acetylated mannoses, tailored for researchers and professionals in drug development.

Early Chemical Synthesis and Characterization

The history of acetylated mannoses begins in the realm of synthetic organic chemistry. Early researchers focused on the chemical modification of monosaccharides to understand their structure and reactivity. One of the earliest documented acetylations of a mannose derivative dates back to 1946, with the work of M. L. Wolfrom and Mary Grace Blair on the acetylation of D-Mannose Phenylhydrazone.[1] This foundational work laid the groundwork for creating various protected and activated forms of mannose for use in more complex carbohydrate synthesis.

Over the years, numerous chemical methods have been developed for the selective and per-O-acetylation of mannose. Per-O-acetylation, where all hydroxyl groups are acetylated, is a common strategy to protect the hydroxyls and improve the solubility of sugars in organic solvents, facilitating further chemical modifications. These per-O-acetylated sugars, such as per-O-acetylated N-azidoacetyl-mannosamine, later became crucial tools in chemical biology for metabolic labeling.[2]

The Discovery of N-Acetyl-D-Mannosamine (ManNAc) in Sialic Acid Biosynthesis

A pivotal moment in the history of acetylated mannoses was the discovery of N-acetyl-D-mannosamine (ManNAc) as a key intermediate in the biosynthesis of sialic acids. Sialic acids are terminal monosaccharides on glycoprotein and glycolipid chains, playing critical roles in cell-cell recognition, signaling, and immunity.[3]

The biosynthetic pathway begins with UDP-GlcNAc, which is converted to ManNAc by the enzyme UDP-GlcNAc 2-epimerase (encoded by the GNE gene).[3] ManNAc is then phosphorylated to ManNAc-6-phosphate, which eventually leads to the formation of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[3] The discovery that ManNAc is the first committed precursor established it as a critical node in this metabolic pathway. This understanding opened the door for therapeutic strategies for diseases linked to defective glycosylation, such as GNE myopathy, where supplementing with ManNAc can potentially rescue deficient sialic acid production.[3]

Metabolic Glycoengineering with Acetylated Mannose Analogues

The understanding of the sialic acid pathway led to the innovative field of metabolic glycoengineering. This technique involves introducing unnatural, chemically tagged monosaccharide precursors into cells. These precursors are metabolized and incorporated into glycans, allowing for their visualization and study.

Per-O-acetylated mannosamine derivatives, particularly N-azidoacetylmannosamine (ManNAz), have been instrumental in this field.[2] The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, trapping the ManNAz derivative. The cell's metabolic machinery then processes ManNAz through the sialic acid pathway and incorporates the azido-tagged sialic acid onto cell surface glycoproteins. The azide group serves as a chemical handle for bioorthogonal "click chemistry" reactions, enabling the attachment of probes for imaging or affinity purification.[2] This has allowed researchers to label and study sialylated glycoconjugates in living systems, including the recent discovery of glycosylated RNA (glycoRNA).[2]

Synthesis of Acetylated Mannose for Radiotracers

Acetylated mannoses also serve as critical precursors in the synthesis of medical imaging agents. A prominent example is the production of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), the most widely used radiotracer in Positron Emission Tomography (PET). The synthesis of [¹⁸F]FDG often starts from a protected mannose derivative, specifically 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.[4]

This acetylated mannose is converted into a highly reactive intermediate, mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose).[4] In this key step, the hydroxyl group at the C-2 position is replaced with a triflate group, which is an excellent leaving group. Subsequently, a nucleophilic substitution reaction with radioactive [¹⁸F]fluoride displaces the triflate group. Finally, deacetylation (hydrolysis of the acetyl protecting groups) yields the final [¹⁸F]FDG product.[5] This application highlights the importance of acetylated mannoses in modern medical diagnostics.

Quantitative Data Summary

The study of acetylated mannoses has generated significant quantitative data, from synthetic yields to metabolic flux analyses. The following tables summarize key findings.

Table 1: Synthesis Yields of Key Acetylated Mannose Derivatives

| Product | Starting Material | Reagents | Yield | Reference |

| Mannose Triflate | 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Triflic anhydride, Pyridine | ~80% | [4] |

| 6-O-acetyl-mannose | Per-O-TMS-mannose | Acetic acid | 70% | [6] |

| 1,6-di-O-acetyl-mannose | Per-O-TMS-mannose | Acetic acid | 16% | [6] |

Table 2: Metabolic Contributions to N-Glycosylation

| Condition | Source of Mannose | Contribution to N-Glycans | Cell Type | Reference |

| Physiological (5 mM Glucose, 50 µM Mannose) | Exogenous Mannose | ~10-45% | Various | [7] |

| Physiological (5 mM Glucose, 50 µM Mannose) | Exogenous Mannose | 25-30% | Normal Human Fibroblasts | [7] |

| MPI-Deficient (CDG-Ib) | Exogenous Mannose | 80% | Patient Fibroblasts | [7] |

| Physiological | Exogenous Glucose | 75% | Human Hepatoma Cells | [8] |

Key Experimental Protocols

A. Synthesis of Mannose Triflate (Precursor for [¹⁸F]FDG) [4]

-

Preparation : Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (e.g., 2.6 g, 7 mmol) in anhydrous dichloromethane (CH₂Cl₂) containing dry pyridine in a reaction flask.

-

Cooling : Cool the mixture to -15°C using an ice-salt bath.

-

Reaction : Add trifluoromethanesulfonic anhydride dropwise over approximately 40 minutes under a dry argon atmosphere with vigorous stirring.

-

Warm-up : Allow the mixture to slowly warm to room temperature over a period of about 6 hours.

-

Workup : The reaction mixture is processed to remove byproducts and isolate the crude product.

-

Purification : Recrystallize the crude product from absolute ethanol to obtain pure mannose triflate as white needles.

-

Characterization : Confirm the structure and purity of the product using IR spectroscopy, ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

B. GC-MS Method for Quantifying Mannose Contribution to N-Glycans [7]

-

Cell Culture and Labeling : Culture fibroblasts in a medium containing stable isotope-labeled precursors, such as [1,2-¹³C]glucose and [4-¹³C]mannose, under defined physiological concentrations (e.g., 5 mM glucose, 50 µM mannose) for a specified duration (e.g., 72 hours).

-

Protein Extraction and Hydrolysis : Harvest the cells, extract total cellular proteins, and hydrolyze them to release the constituent N-glycans.

-

Monosaccharide Release : Further hydrolyze the purified N-glycans to release individual monosaccharides (including mannose).

-

Derivatization : Convert the monosaccharides into volatile derivatives suitable for gas chromatography (GC), for example, by reduction to alditols followed by acetylation to form alditol acetates.

-

GC-MS Analysis : Separate the derivatized monosaccharides using a gas chromatograph and detect them with a mass spectrometer.

-

Quantification : Analyze the mass spectra to determine the abundance of different isotopologues of mannose. The mass shifts caused by the ¹³C labels allow for the calculation of the percentage of mannose in the N-glycans that originated from exogenous glucose versus exogenous mannose.

Conclusion

The journey of acetylated mannoses from subjects of early synthetic chemistry to indispensable tools in modern biology and medicine illustrates a powerful paradigm in scientific discovery. The initial characterization of acetylated mannose derivatives enabled their later use as protected intermediates in complex syntheses, such as for the PET tracer [¹⁸F]FDG. The biological discovery of N-acetyl-D-mannosamine's central role in sialic acid biosynthesis was a watershed moment, not only for understanding glycosylation but also for devising novel metabolic engineering techniques. These methods, which rely on cell-permeable acetylated precursors, continue to expand our ability to probe and manipulate glycosylation in living systems. For researchers and drug development professionals, the history of acetylated mannoses serves as a rich case study in how fundamental chemical and biological knowledge can be translated into powerful applications with significant therapeutic and diagnostic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]

- 6. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The Ubiquitous Presence of Acetylated Mannose: A Technical Guide to its Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylated mannose derivatives, a class of modified monosaccharides, are increasingly recognized for their critical roles in a myriad of biological processes across all domains of life. From forming essential structural components of cell walls to modulating complex signaling pathways, the strategic placement of acetyl groups on mannose residues adds a layer of regulatory complexity to cellular function. This in-depth technical guide explores the natural occurrence of these fascinating molecules, provides detailed methodologies for their study, and delves into their significance in health and disease, with a particular focus on their potential as therapeutic targets.

Data Presentation: Quantitative Occurrence of Acetylated Mannose Derivatives

The natural abundance of acetylated mannose derivatives varies significantly across different organisms and tissues. The following tables summarize available quantitative data to provide a comparative overview.

Table 1: Acetyl-Mannose Content in Plant Cell Wall Polysaccharides

| Plant Species | Polysaccharide Type | Degree of Acetylation | Method of Analysis |

| Pinus taeda (Loblolly Pine) | Glucomannan | 0.24 - 0.37 | NMR Spectroscopy |

| Picea abies (Norway Spruce) | Glucomannan | 0.24 - 0.37 | NMR Spectroscopy |

| Populus tremula (Aspen) | Glucomannan | 0.24 - 0.37 | NMR Spectroscopy |

| Betula verrucosa (Birch) | Glucomannan | 0.24 - 0.37 | NMR Spectroscopy |

| Linum usitatissimum (Flax) | Glucomannan | 0.24 - 0.37 | NMR Spectroscopy |

| Arabidopsis thaliana | Glucomannan | 0.24 - 0.37 | NMR Spectroscopy |

| Aloe barbadensis (Aloe Vera) | Acemannan | High | Not Specified |

Note: The degree of acetylation for glucomannans in the listed plant species falls within a similar range, indicating a conserved structural feature.[1]

Table 2: Relative Abundance of High-Mannose N-Glycans in Human Health and Disease

| Glycan Structure | Healthy Control (Relative Abundance %) | Cholangiocarcinoma (CCA) (Relative Abundance %) | Colorectal Cancer (CRC) - Dysplastic Tissue (Relative Abundance) | Colorectal Cancer (CRC) - Carcinoma (Relative Abundance) |

| Mannose6-N-acetyl-glucosamine2 (M6N2) | Not specified | Significantly Increased | Not specified | Not specified |

| Mannose7-N-acetyl-glucosamine2 (M7N2) | 12.12 ± 2.54 | 9.27 ± 2.66 | Not specified | Not specified |

| Mannose9-N-acetyl-glucosamine2 (M9N2) | Not specified | Significantly Decreased | Not specified | Not specified |

| High-Mannose Type N-Glycans (General) | Not specified | Not specified | Highest Abundance | Lower than Dysplastic |

Note: Changes in the abundance of specific high-mannose N-glycans have been observed in cancer, suggesting their potential as biomarkers. Increased levels of high-mannose type N-glycans are particularly noted in the dysplastic regions of colorectal cancer tissue.[2]

Experimental Protocols

The accurate detection and characterization of acetylated mannose derivatives are crucial for understanding their biological functions. Below are detailed methodologies for key experiments.

Protocol 1: Mass Spectrometric Analysis of Permethylated N-Glycans

This protocol outlines the steps for the analysis of N-glycans from human serum proteins by MALDI-TOF mass spectrometry after permethylation. Permethylation is a critical derivatization step that enhances the ionization efficiency of glycans.[3]

Materials:

-

Human serum

-

PNGase F

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Iodomethane (Methyl iodide)

-

Methanol

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

MALDI matrix (e.g., 2,5-dihydroxybenzoic acid, DHB)

Procedure:

-

N-Glycan Release:

-

Denature serum proteins by heating.

-

Incubate the denatured proteins with PNGase F to release N-linked glycans.

-

-

Purification of Released N-Glycans:

-

Use SPE cartridges to separate the released N-glycans from proteins and other contaminants.

-

Elute the glycans and dry them completely.

-

-

In-solution Permethylation: [3][4]

-

Prepare a fresh slurry of NaOH in DMSO.

-

Dissolve the dried glycans in DMSO.

-

Add the NaOH slurry and iodomethane to the glycan solution.

-

Vortex vigorously to ensure complete reaction.

-

Quench the reaction with water.

-

Extract the permethylated glycans with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic phase with water to remove residual reagents.

-

Dry the organic phase.

-

-

MALDI-TOF Mass Spectrometry:

-

Reconstitute the dried permethylated glycans in methanol.

-

Spot the sample onto a MALDI target plate and mix with the MALDI matrix solution.

-

Allow the spot to dry completely.

-

Acquire mass spectra in positive ion reflectron mode.

-

Protocol 2: HPLC Analysis of Monosaccharides

This protocol describes a method for the simultaneous quantification of mannose and other monosaccharides in biological fluids using High-Performance Liquid Chromatography (HPLC).[5][6]

Materials:

-

Plasma or serum samples

-

Perchloric acid

-

PMP (1-phenyl-3-methyl-5-pyrazolone) derivatizing agent

-

Acetonitrile

-

Ammonium acetate buffer

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation:

-

Deproteinize plasma/serum samples by adding perchloric acid.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the monosaccharides.

-

-

Derivatization:

-

Mix the supernatant with PMP solution in the presence of a weak base.

-

Incubate to allow for the derivatization of the monosaccharides. This step enhances their detection by UV.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the monosaccharides on a C18 column using a gradient of acetonitrile and ammonium acetate buffer.

-

Detect the PMP-labeled monosaccharides using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Quantify the mannose concentration by comparing the peak area to a standard curve of known mannose concentrations.

-

Protocol 3: Enzymatic Release of O-Linked Glycans

This protocol details the enzymatic release of O-linked glycans from glycoproteins, which is often a prerequisite for their detailed structural analysis.

Materials:

-

Glycoprotein sample

-

O-Glycosidase

-

Sialidase (Neuraminidase)

-

β(1-4)-Galactosidase

-

N-Acetylglucosaminidase

-

Reaction buffer

Procedure:

-

Denaturation (Optional):

-

Denaturing the glycoprotein may enhance enzyme accessibility, though it is not always necessary for O-deglycosylation.

-

-

Sequential Exoglycosidase Digestion:

-

To release the core O-glycan structure, it is often necessary to first remove terminal modifications.

-

Treat the glycoprotein with Sialidase to remove sialic acid residues.

-

Subsequently, treat with β(1-4)-Galactosidase to remove galactose residues.

-

Follow with N-Acetylglucosaminidase treatment to remove N-acetylglucosamine residues.

-

These steps should be performed sequentially with appropriate buffer conditions for each enzyme.

-

-

O-Glycosidase Treatment:

-

After removing the terminal modifications, incubate the glycoprotein with O-Glycosidase to cleave the core Gal-β(1→3)-GalNAc structure from the serine or threonine residue.

-

-

Analysis of Released Glycans:

-

The released O-glycans can then be purified and analyzed by methods such as HPLC or mass spectrometry.

-

Signaling Pathways and Biological Roles

Acetylated mannose derivatives are integral to various signaling pathways, influencing cellular processes from proliferation to immune responses.

PI3K/Akt/mTOR Signaling Pathway

D-mannose has been shown to regulate hepatocyte lipid metabolism by modulating the PI3K/Akt/mTOR signaling pathway.[7][8] This pathway is a central regulator of cell growth, proliferation, and metabolism. The suppression of this pathway by mannose can lead to the attenuation of hepatic steatosis.[7][8]

Caption: D-Mannose inhibits the PI3K/Akt/mTOR pathway, thereby regulating lipid metabolism.

NF-κB Signaling Pathway

The activity of the transcription factor NF-κB, a key regulator of inflammation and immunity, is influenced by O-GlcNAcylation, a modification metabolically linked to mannose. O-GlcNAcylation of the p65 subunit of NF-κB can enhance its transcriptional activity by promoting its acetylation, demonstrating a crosstalk between these post-translational modifications.[9][10]

Caption: O-GlcNAcylation of NF-κB p65 potentiates its acetylation and transcriptional activity.

Conclusion and Future Directions

The study of acetylated mannose derivatives is a rapidly evolving field with significant implications for basic research and drug development. The quantitative data, though still emerging, highlights the dynamic nature of these modifications in different biological contexts. The provided experimental protocols offer a robust framework for researchers to investigate these molecules further. Understanding the intricate roles of acetylated mannose in signaling pathways opens new avenues for therapeutic intervention in a range of diseases, from metabolic disorders to cancer. Future research should focus on expanding the quantitative analysis of these derivatives across a broader range of species and tissues, refining analytical techniques for greater sensitivity and specificity, and further elucidating the precise molecular mechanisms by which they exert their biological effects. This will undoubtedly pave the way for the development of novel diagnostics and targeted therapies based on the fascinating biology of acetylated mannose.

References

- 1. nph.onlinelibrary.wiley.com [nph.onlinelibrary.wiley.com]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. Permethylated N-glycan analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-phase permethylation of glycans for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma-Aldrich [sigmaaldrich.com]

- 7. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]

- 8. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modification of RelA by O-linked N-acetylglucosamine links glucose metabolism to NF-κB acetylation and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NFκB activation is associated with its O-GlcNAcylation state under hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of Acetyl Groups in Mannose Stability and Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of acetyl groups in modulating the stability and reactivity of mannose, a C-2 epimer of glucose crucial in glycosylation and various biological processes. Acetylation, the introduction of an acetyl moiety, serves as a pivotal protecting group in chemical synthesis and significantly influences the conformation, stability, and reactivity of mannose. This document delves into the quantitative aspects of these effects, details relevant experimental protocols, and visualizes the intricate metabolic and signaling pathways involving acetylated mannose. This guide is intended to be an essential resource for researchers in glycobiology, medicinal chemistry, and drug development, offering insights into the nuanced control that acetylation exerts over this vital monosaccharide.

Introduction: The Significance of Mannose and its Acetylation

D-Mannose is a naturally occurring monosaccharide that plays a critical role in a myriad of biological functions, most notably as a fundamental building block in the glycosylation of proteins and lipids. The hydroxyl groups of mannose can be readily acetylated, a modification that profoundly alters its chemical properties. Acetyl groups can act as temporary protecting groups during complex oligosaccharide synthesis, directing the stereochemical outcome of glycosylation reactions. Furthermore, the presence of acetyl groups can impact the stability of mannose by influencing its conformational preferences and susceptibility to hydrolysis. In a biological context, the acetylation status of mannose residues within glycans can modulate interactions with binding partners and influence metabolic pathways.

This guide will explore the multifaceted role of acetyl groups, focusing on their impact on the intrinsic stability and chemical reactivity of the mannose molecule.

Impact of Acetyl Groups on Mannose Stability

The stability of mannose is intrinsically linked to its conformational equilibrium and the susceptibility of its glycosidic bond to hydrolysis. Acetylation of the hydroxyl groups introduces bulky, non-polar moieties that influence these properties.

Conformational Stability

The pyranose ring of mannose is not static and can adopt several chair and boat conformations. The relative stability of these conformers is influenced by the stereoelectronic effects of its substituents. The anomeric effect, for instance, describes the tendency of an electronegative substituent at the anomeric carbon (C-1) to occupy an axial position, which is counterintuitive from a steric hindrance perspective.

Stability Against Hydrolysis and Acetyl Group Migration

The presence of acetyl groups generally increases the stability of the glycosidic bond to enzymatic hydrolysis by sterically hindering the approach of glycosidases. However, under acidic or basic conditions, the ester linkages of the acetyl groups themselves can be hydrolyzed.

Furthermore, acetyl groups on mannose are not static and can migrate between adjacent hydroxyl groups, particularly under neutral or slightly basic conditions. The kinetics of this intramolecular acetyl group migration have been studied and provide a quantitative measure of the relative thermodynamic stability of different acetylated isomers.

Table 1: Kinetic Data for Acetyl Group Migration in Mannose Derivatives [1][2]

| Reaction | Rate Constant (k) [h⁻¹] at pH 8, 25°C | Notes |

| O-2-acetyl to O-3-acetyl | 1.88 | Migration between adjacent equatorial and axial hydroxyls on the same mannose unit is rapid. |

| O-3-acetyl to O-2-acetyl | 1.01 | The equilibrium favors the O-2 acetylated form. |

| O-2-acetyl to O-6-acetyl (across glycosidic bond) | 2.06 x 10⁻³ | Migration between different mannose units in an oligosaccharide is significantly slower. |

Data is derived from studies on mannose oligosaccharides and serves as a model for the relative rates of migration.[1][2]

Influence of Acetyl Groups on Mannose Reactivity

Acetyl groups play a crucial role as participating protecting groups in glycosylation reactions, influencing both the reactivity of the mannosyl donor and the stereochemical outcome of the newly formed glycosidic bond.

Role in Glycosylation Reactions

In chemical glycosylation, per-O-acetylated mannose derivatives are commonly used as glycosyl donors. The acetyl group at the C-2 position can participate in the reaction, forming a transient dioxolanium ion intermediate. This neighboring group participation shields one face of the anomeric center, leading to the stereoselective formation of 1,2-trans-glycosidic bonds.

The reactivity of an acetylated mannosyl donor is influenced by the nature of the leaving group at the anomeric center and the reaction conditions. While precise kinetic parameters for a wide range of acetylated mannose donors are not compiled in a single source, kinetic isotope effect studies have shed light on the mechanism of these reactions.

Table 2: Influence of Acetyl Groups on Glycosylation Reactivity [3]

| Glycosyl Donor | Reaction Type | Mechanistic Insight from KIE Studies | Implication of Acetyl Group |

| 4,6-O-benzylidene protected mannosyl triflate | Formation of α-mannoside | Dissociative mechanism (approaching Sₙ1) | The C-2 substituent influences the stability of the oxocarbenium ion-like transition state. |

| 4,6-O-benzylidene protected mannosyl triflate | Formation of β-mannoside | Associative displacement (Sₙ2-like) | The C-2 acetyl group can participate to favor the formation of the 1,2-trans product. |

Metabolic and Signaling Pathways

In biological systems, mannose is a key player in several metabolic pathways, most notably the synthesis of N-linked glycans. While free acetylated mannose is not a primary signaling molecule in the classical sense, the acetylation of mannose residues on glycoproteins and the metabolic interplay between mannose metabolism and acetyl-CoA availability have significant signaling implications.

Mannose Metabolism and its Intersection with Cellular Signaling

Mannose enters the cell and is phosphorylated to mannose-6-phosphate, a key intermediate that can either enter glycolysis or be converted to GDP-mannose for glycosylation. The enzymes phosphomannose isomerase (PMI) and phosphomannomutase (PMM) regulate the flux of mannose into these competing pathways. Recent studies suggest that mannose metabolism can influence signaling pathways such as the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and metabolism.

Figure 1: Mannose metabolic pathway and its connection to cellular signaling.

Acetylation in Cellular Signaling

Acetylation and deacetylation of proteins are key regulatory mechanisms in cellular signaling. The availability of acetyl-CoA, the acetyl group donor, is tightly linked to the metabolic state of the cell, including carbohydrate metabolism. While direct signaling by acetylated mannose is not established, the acetylation status of mannose residues on glycoproteins can be modulated by cellular acetyltransferases and deacetylases, potentially altering protein function and downstream signaling. For example, mannose has been shown to induce pyroptosis in bladder cancer cells by reducing lactate production, which in turn leads to increased acetylation and nuclear translocation of the enzyme PKM2, activating the NF-κB pathway.[4]

Figure 2: Logical flow of mannose-induced signaling leading to pyroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of acetylated mannose.

Per-O-acetylation of D-Mannose[7]

This protocol describes a standard procedure for the complete acetylation of D-mannose.

Materials:

-

D-Mannose

-

Anhydrous pyridine

-

Acetic anhydride

-

Ethyl acetate

-

3.6% Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve D-mannose (e.g., 5.0 g, 27.8 mmol) in anhydrous pyridine (40 mL) in a round-bottom flask with stirring.

-

Cool the mixture to 0°C in an ice bath.

-

Add acetic anhydride (26 mL, 275 mmol) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Dilute the solution with ethyl acetate (30 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with 3.6% HCl (5 x 10 mL) and brine (2 x 15 mL).

-

Collect the organic phase, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield per-O-acetyl-mannopyranoside.

Figure 3: Experimental workflow for the per-O-acetylation of D-mannose.

Analysis of Acetyl Group Migration by NMR Spectroscopy[1]

This protocol outlines a general method to monitor the intramolecular migration of acetyl groups on a mannose derivative.

Materials:

-

Acetylated mannose derivative

-

100 mM phosphate buffer (in D₂O), pH 8

-

NMR spectrometer

-

NMR tubes

Procedure:

-